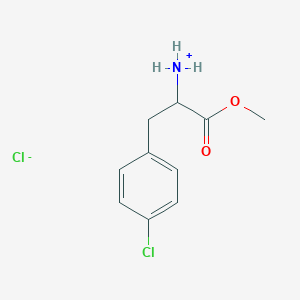

4-Chloro-DL-phénylalanine méthyl ester chlorhydrate

Vue d'ensemble

Description

Le chlorhydrate de l'ester méthylique de pCPA, également connu sous le nom de chlorhydrate de l'ester méthylique de la 4-chloro-DL-phénylalanine, est un inhibiteur réversible de la tryptophane hydroxylase. Il est principalement utilisé comme inhibiteur de la synthèse de la sérotonine (5-HT). Ce composé est connu pour sa capacité à traverser la barrière hémato-encéphalique et à réduire la disponibilité centrale de la sérotonine .

Applications De Recherche Scientifique

pCPA methyl ester hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving neurotransmitter regulation and brain function.

Medicine: Investigated for its potential therapeutic effects in conditions related to serotonin imbalance, such as depression and anxiety.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-DL-phenylalanine methyl ester hydrochloride is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme involved in the synthesis of serotonin, also known as 5-hydroxytryptamine (5-HT) .

Mode of Action

4-Chloro-DL-phenylalanine methyl ester hydrochloride acts as an inhibitor of Tryptophan Hydroxylase . It prevents the conversion of L-tryptophan to 5-hydroxytryptamine, thereby reducing the levels of serotonin .

Biochemical Pathways

The compound affects the serotonin synthesis pathway . By inhibiting Tryptophan Hydroxylase, it prevents the conversion of L-tryptophan to 5-hydroxytryptamine, leading to a decrease in serotonin levels . This can have downstream effects on various physiological processes that are regulated by serotonin, including mood, sleep, and appetite.

Pharmacokinetics

It is noted that the compound is able to cross the blood-brain barrier more effectively than p-chlorophenylalanine , which suggests it may have good bioavailability in the central nervous system.

Result of Action

The inhibition of serotonin synthesis by 4-Chloro-DL-phenylalanine methyl ester hydrochloride can lead to a variety of effects at the molecular and cellular level. For instance, it has been associated with cognitive defects in rodents . It can also stimulate glucose intolerance in pregnant mice .

Analyse Biochimique

Biochemical Properties

The primary role of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in biochemical reactions is its ability to inhibit tryptophan hydroxylase . This enzyme is responsible for the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin . By inhibiting this enzyme, 4-Chloro-DL-phenylalanine methyl ester hydrochloride effectively reduces the central utilization of serotonin .

Cellular Effects

The effects of 4-Chloro-DL-phenylalanine methyl ester hydrochloride on cells are primarily related to its impact on serotonin synthesis. By inhibiting tryptophan hydroxylase, it reduces the production of serotonin, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-DL-phenylalanine methyl ester hydrochloride involves its binding to tryptophan hydroxylase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing the synthesis of serotonin .

Metabolic Pathways

4-Chloro-DL-phenylalanine methyl ester hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme tryptophan hydroxylase

Méthodes De Préparation

La synthèse du chlorhydrate de l'ester méthylique de pCPA implique généralement la réaction de la 4-chlorophénylalanine avec le méthanol, suivie d'une neutralisation avec de l'acide chlorhydrique pour obtenir le produit final . Les méthodes de production industrielles impliquent souvent des étapes similaires, mais à plus grande échelle, garantissant une pureté et un rendement élevés grâce à des conditions de réaction et des processus de purification optimisés .

Analyse Des Réactions Chimiques

Le chlorhydrate de l'ester méthylique de pCPA subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'agents oxydants comme le permanganate de potassium.

Réduction : Les réactions de réduction impliquent souvent des réactifs comme l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le chlorhydrate de l'ester méthylique de pCPA a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Employé dans des études impliquant la régulation des neurotransmetteurs et le fonctionnement du cerveau.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des conditions liées au déséquilibre de la sérotonine, telles que la dépression et l'anxiété.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques

Mécanisme d'action

Le principal mécanisme d'action du chlorhydrate de l'ester méthylique de pCPA implique l'inhibition de la tryptophane hydroxylase, une enzyme essentielle à la synthèse de la sérotonine. En inhibant cette enzyme, le composé réduit la production de sérotonine, ce qui entraîne une diminution des niveaux de ce neurotransmetteur dans le cerveau. Cet effet est particulièrement important dans les études liées à la régulation de l'humeur et aux troubles psychiatriques .

Comparaison Avec Des Composés Similaires

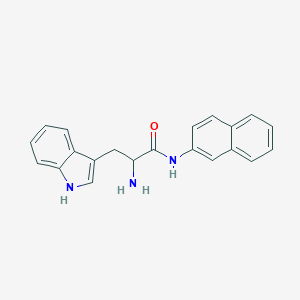

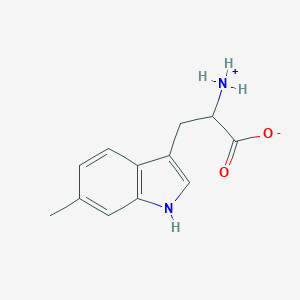

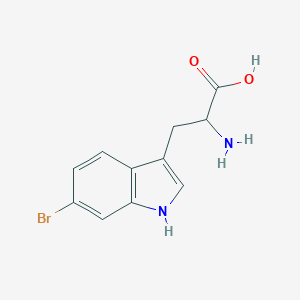

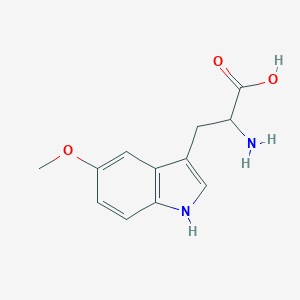

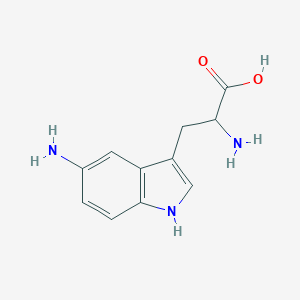

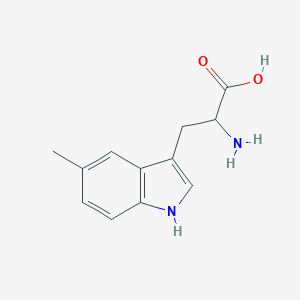

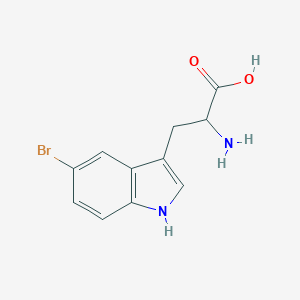

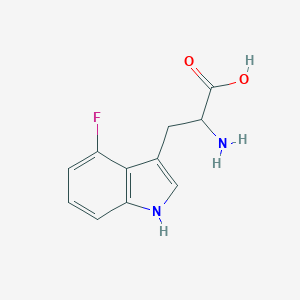

Le chlorhydrate de l'ester méthylique de pCPA est unique dans sa capacité à traverser la barrière hémato-encéphalique et à réduire efficacement les niveaux de sérotonine centrale. Des composés similaires comprennent :

p-Chlorophénylalanine : Un autre inhibiteur de la tryptophane hydroxylase, mais avec des propriétés pharmacocinétiques différentes.

Chlorhydrate de l'ester méthylique de l'α-méthyl-DL-tyrosine : Inhibe la tyrosine hydroxylase, affectant la synthèse des catécholamines.

Chlorhydrate de l'ester méthylique de la DL-tryptophane : Affecte le métabolisme du tryptophane, mais avec des voies cibles différentes

Ces composés partagent certaines similitudes dans leurs effets inhibiteurs sur la synthèse des neurotransmetteurs, mais diffèrent par leurs cibles spécifiques et leurs profils pharmacocinétiques.

Propriétés

IUPAC Name |

methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931184 | |

| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-40-1 | |

| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

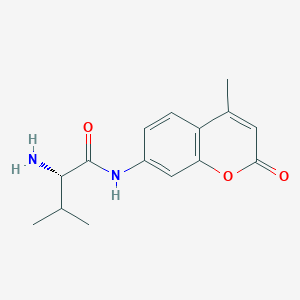

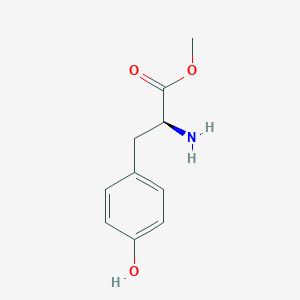

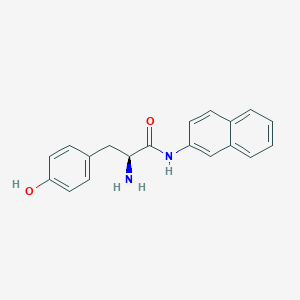

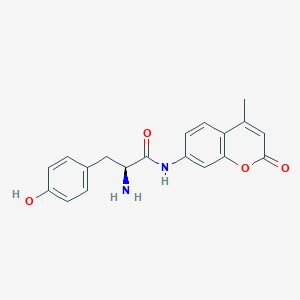

Feasible Synthetic Routes

Q1: How does 4-chloro-DL-phenylalanine methyl ester hydrochloride exert its biological effects?

A1: 4-chloro-DL-phenylalanine methyl ester hydrochloride (PCPA) acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. [, , , ] By blocking serotonin synthesis, PCPA effectively depletes serotonin levels in the brain. [, , , ] This depletion has been used in research to investigate the role of serotonin in various behavioral and physiological processes.

Q2: What is the role of 4-chloro-DL-phenylalanine methyl ester hydrochloride in studying cognitive flexibility and depression?

A2: Researchers have utilized PCPA to induce serotonin depletion in animal models to study the impact on cognitive flexibility, a key aspect of depression. [] Impairments in reversal learning, a measure of cognitive flexibility, were observed in rats treated with PCPA. [] This suggests that serotonin plays a crucial role in cognitive flexibility, and disruptions in serotonin signaling may contribute to cognitive deficits observed in depression.

Q3: Can the effects of 4-chloro-DL-phenylalanine methyl ester hydrochloride be reversed?

A3: As an irreversible inhibitor of tryptophan hydroxylase, the effects of PCPA are long-lasting. [, , , ] The recovery of serotonin levels relies on the synthesis of new enzyme molecules. Therefore, studies employing PCPA often involve a washout period or the use of control groups to account for the prolonged depletion of serotonin.

Q4: Has 4-chloro-DL-phenylalanine methyl ester hydrochloride been used to investigate the analgesic properties of traditional medicines?

A4: Yes, 4-chloro-DL-phenylalanine methyl ester hydrochloride has been used in research exploring the analgesic effects of toad cake and toad-cake-containing herbal drugs. [] When co-administered with these traditional remedies, PCPA blocked their analgesic effects in both nociceptive and neuropathic pain models in mice. [] This suggests that the pain-relieving properties of these herbal preparations might be mediated through serotonergic mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.